Nitrosotriethylurea

Beschreibung

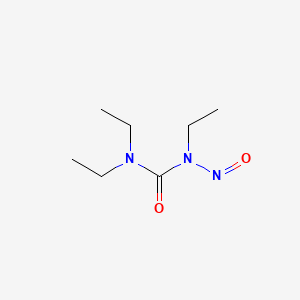

Nitrosotriethylurea (CAS: 50285-70-6), also known as N-nitrosotriethylurea, is a nitrosoalkylurea compound with the molecular formula C₇H₁₅N₃O₂ . Structurally, it consists of a urea backbone substituted with three ethyl groups and a nitroso (-NO) functional group. This compound is notable for its carcinogenic properties, particularly in experimental models. Studies on Syrian golden hamsters demonstrated that this compound induces papillomas or carcinomas of the nonglandular stomach in high incidence (70% or more) and hemangiosarcomas of the spleen .

Eigenschaften

CAS-Nummer |

50285-70-6 |

|---|---|

Molekularformel |

C7H15N3O2 |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

1,1,3-triethyl-3-nitrosourea |

InChI |

InChI=1S/C7H15N3O2/c1-4-9(5-2)7(11)10(6-3)8-12/h4-6H2,1-3H3 |

InChI-Schlüssel |

LWOSYGXHFHQJAG-UHFFFAOYSA-N |

SMILES |

CCN(CC)C(=O)N(CC)N=O |

Kanonische SMILES |

CCN(CC)C(=O)N(CC)N=O |

Andere CAS-Nummern |

50285-70-6 |

Synonyme |

N,N-diethyl-N'-ethyl-N'-nitrosourea N-nitrosotriethylurea triethylnitrosourea |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Potency: Nitrosoethylurea is the most potent carcinogen in this class, followed by this compound and nitroso-N-ethylurethan, which show comparable efficacy .

Structural Impact: The presence of hydroxyethyl groups (e.g., nitroso-2-hydroxyethylurea) reduces carcinogenic activity, likely due to altered metabolic pathways or solubility. Cyclic structures like nitrosooxazolidone exhibit the lowest tumorigenicity .

Mechanistic and Toxicological Contrasts

- Metabolic Activation : Nitroso compounds require metabolic activation to form reactive electrophiles (e.g., alkylating agents) that damage DNA. The ethyl groups in this compound may enhance alkylation efficiency compared to bulkier substituents .

- Mutagenicity : this compound has demonstrated mutagenic activity in bacterial assays (e.g., Salmonella mutagenicity test at 1 µg/plate) , whereas nitrosooxazolidone lacks such data.

Comparative Data from In Vivo Studies

Critical Analysis of Research Findings

- Consistencies: All nitrosoalkylureas consistently induce stomach and spleen tumors in hamsters, emphasizing the role of the nitroso moiety in carcinogenesis .

- Contradictions : While this compound and nitroso-N-ethylurethan share similar tumor profiles, the latter’s carbamate structure prevents splenic hemangiosarcomas, suggesting backbone-dependent toxicity .

- Data Gaps: Limited pharmacokinetic data (e.g., bioavailability, tissue distribution) for this compound compared to nitrosoethylurea hinder mechanistic clarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.